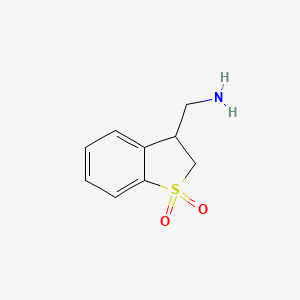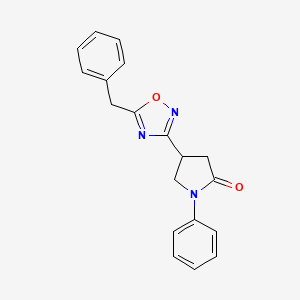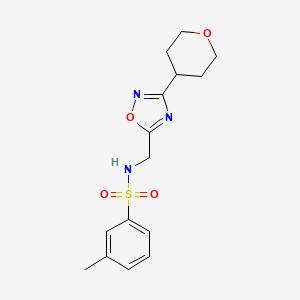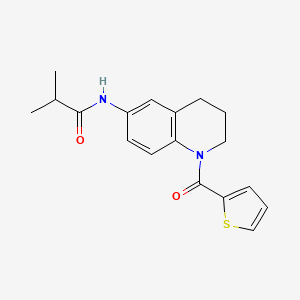
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an isobutyramide group
Mechanism of Action
- Thiophene derivatives often exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Therefore, it’s possible that this compound interacts with specific cellular receptors or enzymes related to these activities.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit urease activity, which is crucial for its potential use in treating urease-related disorders The interaction between this compound and urease involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases, which are enzymes that play a critical role in cell signaling and regulation . By affecting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of target enzymes, such as urease, and inhibits their activity by preventing substrate binding and catalysis . Additionally, this compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for extended studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to this compound may lead to cumulative effects on cellular processes, which could be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of metabolic pathways Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as hydroxylation, dealkylation, and conjugation . These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of xenobiotics. The metabolites of this compound may have distinct biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. This compound may be transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared through the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Coupling Reactions: The thiophene and tetrahydroquinoline units are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Introduction of Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Tetrahydroquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline share the tetrahydroquinoline moiety.
Amide Derivatives: Compounds such as N-isobutyrylaniline and N-isobutyryl-2-aminothiophene share the isobutyramide group.
Uniqueness
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to the combination of its structural components, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBCMVAHSGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)
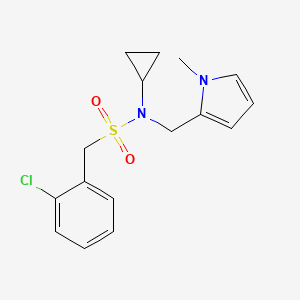
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2537098.png)
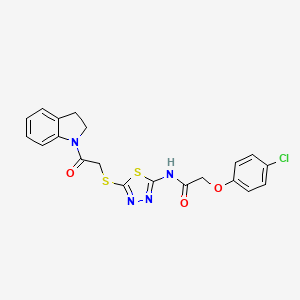
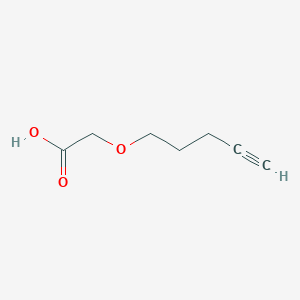
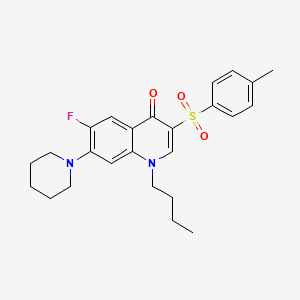
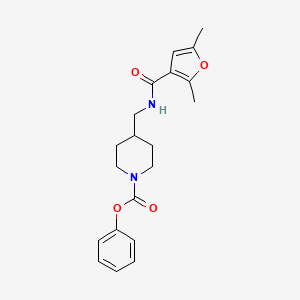

![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)
